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Compound of Interest

3-Chloro-2-

Compound Name: (difluoromethoxy)benzenesulfona
mide

CAS No.: 1805157-49-6

Cat. No.: B2413827

Get Quote

Executive Summary & Structural Significance

3-Chloro-2-(difluoromethoxy)benzenesulfonamide represents a specialized scaffold in

modern agrochemical and medicinal chemistry. It serves as a critical intermediate for
sulfonylurea herbicides and a pharmacophore in enzyme inhibitors (e.g., carbonic anhydrase,
specific kinases).

Its value lies in the "Fluorine Effect": the difluoromethoxy group (

) acts as a lipophilic hydrogen bond donor, a unique property that distinguishes it from the
metabolically labile methoxy group (

) and the non-donating trifluoromethoxy group (

). Combined with the steric bulk of the ortho-chlorine, this molecule offers a rigidified
electrostatic profile essential for high-specificity binding pockets.

Physicochemical Profile
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The following data synthesizes experimental trends from structural analogs and calculated

consensus values, providing a baseline for formulation and derivatization.

Property Value | Range

Technical Context

Molecular Formula

Core aromatic sulfonamide

structure.[1]

Molecular Weight

Fragment-like space; ideal for

lead optimization.

Predicted pKa

The electron-withdrawing ClI

and

groups increase acidity relative
to unsubstituted

benzenesulfonamide (

), facilitating salt formation at

physiological pH.

Predicted LogP

Moderate lipophilicity. The

adds lipophilicity without the
extreme hydrophobicity of

Sulfonamide
H-Bond Donors 2 + weak donor potential of
Sulfonyl oxygens (2) + Ether
H-Bond Acceptors 4 yiovg @

oxygen + Fluorines.

Low (Water) / High (Polar

Solubility Organics)

Soluble in DMSO, DMF,
Acetone. Sparingly soluble in

water unless ionized (pH > 9).

Synthetic Architecture
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The synthesis of this compound requires navigating the regioselectivity of the benzene ring.
The most robust "Self-Validating" protocol avoids direct chlorosulfonation of the ether, which
often yields mixtures. Instead, it prioritizes the installation of the sulfonamide before or during
the difluoromethylation of a phenolic precursor.

Retrosynthetic Logic
The primary challenge is the introduction of the

group. Traditional methods using chlorodifluoromethane (Freon-22) gas are operationally
difficult and environmentally restricted. The modern, authoritative standard utilizes Sodium
Chlorodifluoroacetate (SCDA) as a solid, bench-stable source of difluorocarbene.

Recommended Protocol: The "SCDA" Route

Precursor: 3-Chloro-2-hydroxybenzenesulfonamide.
Step-by-Step Methodology:
e Setup: Charge a flame-dried flask with 3-chloro-2-hydroxybenzenesulfonamide (

) and

(
) in DMF (
).

e Reagent Addition: Add Sodium Chlorodifluoroacetate (SCDA,

).

e Carbene Generation: Heat the mixture to

o Mechanism:[2][3][4][5] SCDA decarboxylates to release difluorocarbene (

). The phenoxide anion attacks the carbene, followed by protonation.
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e Monitoring: Track via

. The product will show a characteristic doublet around

(
).

o Workup: Dilute with water, extract with EtOAc. The sulfonamide is stable, but avoid high pH
during extraction to prevent salt formation in the aqueous layer.

Synthetic Workflow Diagram

3-Chloro-2-hydroxy- K2CO3, DMF
benzenesulfonamide Deproto’nation
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Decarboxylation Generation benzenesulfonamide
Reagent:

Na-Chlorodifluoroacetate
(SCDA)

Click to download full resolution via product page

Figure 1: Convergent synthesis utilizing Sodium Chlorodifluoroacetate for safe, solid-state

difluorocarbene transfer.

Reactivity & Functionalization

Understanding the electronic push-pull of this molecule is vital for derivatization.

The Sulfonamide Nitrogen ()[6]

e Nucleophilicity: The nitrogen is a poor nucleophile due to the electron-withdrawing sulfonyl
group. To couple it (e.g., making sulfonylureas), it must be deprotonated (using DBU or
carbonates) to generate the sulfonamidate anion.

e Acylation: Reacts with isocyanates to form sulfonylureas (common in herbicides).
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e Protection: Can be protected with a Boc group if N-alkylation is required elsewhere, though
the steric bulk of the ortho-substituents makes this slow.

Stability of the Group

o Acid Stability: Generally stable to mineral acids (HCI,

) at ambient temperature.

» Base Stability: Stable to weak bases. However, strong alkoxides in protic solvents at high
heat can sometimes trigger elimination of the difluoromethyl group, reverting to the phenol.

o Metabolic Stability: The ngcontent-ng-c1352109670=""_nghost-ng-c1270319359=""
class="inline ng-star-inserted">

bond strength renders this group resistant to Cytochrome P450 oxidative O-dealkylation, a
major advantage over the methoxy analog.[6]

Bioisosteric & Pharmacological Implications

The 3-Chloro-2-(difluoromethoxy) motif is a "Privileged Substructure” because it simultaneously
addresses three drug design problems:

o Conformational Lock: The Chlorine atom at position 3 creates a steric clash with the
sulfonamide oxygens or the position 4 substituents, forcing the aromatic ring into a preferred
torsion angle relative to the binding pocket.

e Lipophilic H-Bond Donor: The

hydrogen is acidic enough to act as a weak hydrogen bond donor. This allows it to interact
with backbone carbonyls in proteins, a trait

lacks.

e Electronic Modulation: The combined electron-withdrawing nature of Cl and

lowers the electron density of the aromatic ring, reducing the risk of metabolic oxidation on
the ring itself.
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Structure-Activity Relationship (SAR) Logic

3-Chloro-2-(difluoromethoxy)-
benzenesulfonamide

Sulfonamide Group:
Zinc Binding (Carbonic Anhydrase)
Or Isocyanate Coupling

Steric Anchor
Prevents Ring Oxidation

Lipophilic H-Bond Donor

-OCHF2 Group:
Metabolic Shield (vs -OCH3)

3-Chloro Substituent: T

Click to download full resolution via product page

Figure 2: Pharmacophore dissection highlighting the functional role of each substituent.[7]

Handling & Safety

o Hazard Identification: As a sulfonamide, assume potential for allergic sensitization (sulfa-
allergy cross-reactivity).

o Reactivity Hazards: The synthesis involves difluorocarbene precursors; while SCDA is safer
than gas, the reaction generates

and requires venting.

o Storage: Hygroscopic. Store in a desiccator. The sulfonamide protons can exchange with
deuterium in protic deuterated solvents (

), complicating NMR integration; use

for characterization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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